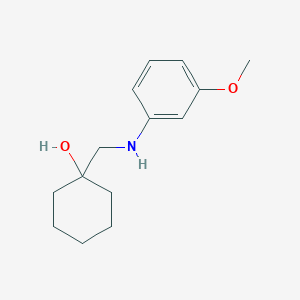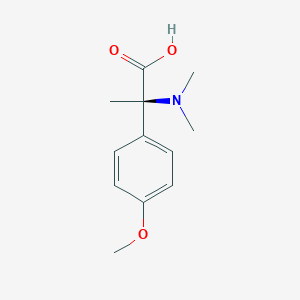
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is a compound that features an imidazole ring, a sulfur atom, and an amine group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine typically involves the reaction of 1-methylimidazole with a suitable thiol and an alkylating agent. One common method is the alkylation of 1-methylimidazole with a halogenated thiol under basic conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides or acyl chlorides are often used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methyl-5-nitro-1H-imidazol-1-yl acetic acid: Another imidazole derivative with different functional groups and applications
Uniqueness
N-Methyl-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-amine is unique due to the presence of both a sulfur atom and an amine group, which confer distinct chemical reactivity and biological activity compared to other imidazole derivatives .
特性
分子式 |
C7H13N3S |
|---|---|
分子量 |
171.27 g/mol |
IUPAC名 |
N-methyl-2-(1-methylimidazol-2-yl)sulfanylethanamine |
InChI |
InChI=1S/C7H13N3S/c1-8-4-6-11-7-9-3-5-10(7)2/h3,5,8H,4,6H2,1-2H3 |
InChIキー |
LGVOWWRVRCQBGW-UHFFFAOYSA-N |
正規SMILES |
CNCCSC1=NC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


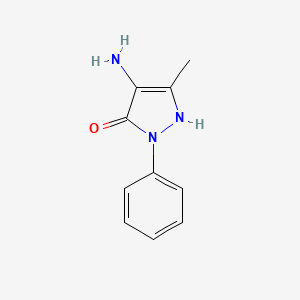
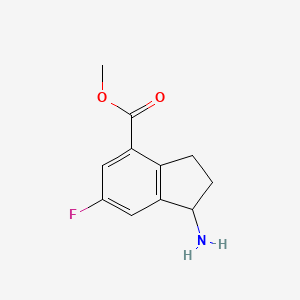
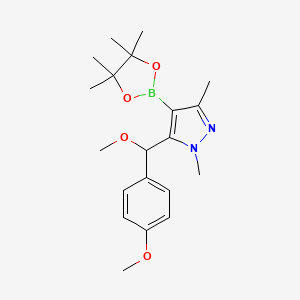
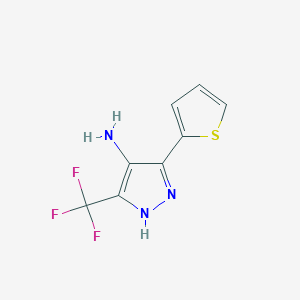
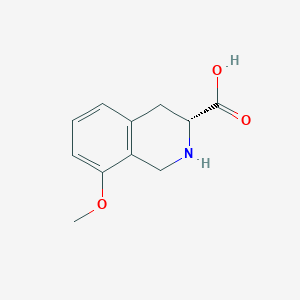
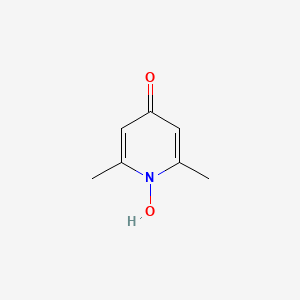
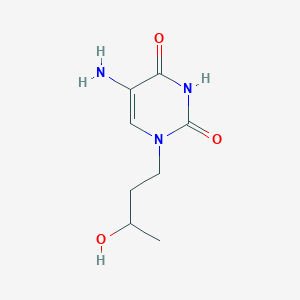
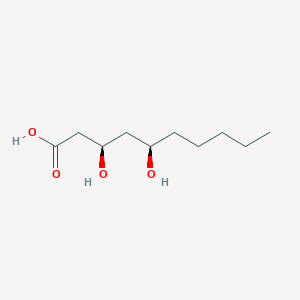
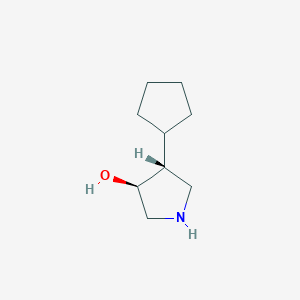
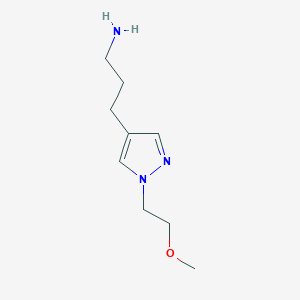
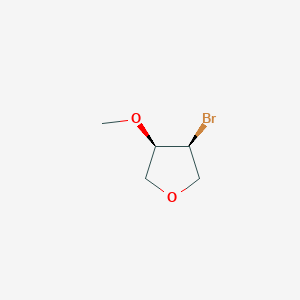
![2-(((((1S,4S,6S)-6-Isopropyl-3-methyl-4-((7-methyl-1H-benzo[d]imidazol-2-yl)methyl)cyclohex-2-en-1-yl)methyl)amino)methyl)phenol](/img/structure/B13344747.png)
